molecular formula C10H9IO B13147826 1-Iodo-4-phenylbut-3-en-2-one

1-Iodo-4-phenylbut-3-en-2-one

Cat. No.: B13147826
M. Wt: 272.08 g/mol
InChI Key: NKKMVOMFNGBDFU-VOTSOKGWSA-N
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Description

1-Iodo-4-phenylbut-3-en-2-one is an organic compound with the molecular formula C₁₀H₉IO It is characterized by the presence of an iodine atom attached to a butenone structure with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-phenylbut-3-en-2-one can be synthesized through several methods. One common approach involves the iodination of 4-phenylbut-3-en-2-one using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols.

    Addition Reactions: The double bond in the butenone structure can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Products include azido- or thiocyanato-phenylbutenones.

    Oxidation: Products include phenylbut-3-en-2-one derivatives.

    Reduction: Products include 1-iodo-4-phenylbutan-2-ol.

Scientific Research Applications

1-Iodo-4-phenylbut-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-iodo-4-phenylbut-3-en-2-one involves its reactivity with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the butenone structure can undergo nucleophilic addition. These reactions are facilitated by the electron-withdrawing nature of the iodine atom, which activates the double bond towards nucleophilic attack .

Comparison with Similar Compounds

  • 3-Iodo-4-phenylbut-3-en-2-one
  • 1-Chloro-4-phenylbut-3-en-2-one
  • 1-Nitro-4-phenylbut-3-en-2-one

Comparison: 1-Iodo-4-phenylbut-3-en-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro- or nitro-substituted analogs. The iodine atom’s larger size and lower electronegativity compared to chlorine or nitro groups result in different steric and electronic effects, influencing the compound’s reactivity and applications .

Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

(E)-1-iodo-4-phenylbut-3-en-2-one

InChI

InChI=1S/C10H9IO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+

InChI Key

NKKMVOMFNGBDFU-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)CI

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)CI

Origin of Product

United States

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